![molecular formula C22H29N5O3S B15123264 N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced through a sulfonylation reaction, typically using pyrrolidine and a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the benzoyl group to the piperidine ring, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted pyrimidine or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Research: The compound can be used to study the interaction of pyrimidine derivatives with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can interact with nucleic acids, while the piperidine and pyrrolidine groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,5-dimethyl-N-{1-[4-(methylsulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
- N,5-dimethyl-N-{1-[4-(ethylsulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
Uniqueness
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is unique due to the presence of the pyrrolidine-1-sulfonyl group, which can enhance its biological activity and specificity compared to similar compounds with different sulfonyl groups.
Properties
Molecular Formula |
C22H29N5O3S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H29N5O3S/c1-17-14-23-22(24-15-17)25(2)19-6-5-11-26(16-19)21(28)18-7-9-20(10-8-18)31(29,30)27-12-3-4-13-27/h7-10,14-15,19H,3-6,11-13,16H2,1-2H3 |
InChI Key |
YYCVEPYKFQEWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
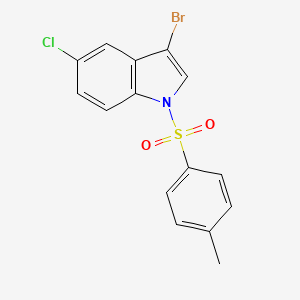
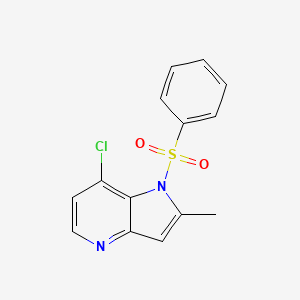
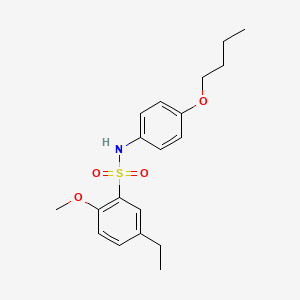
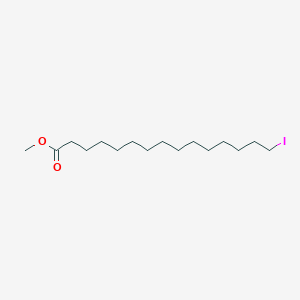
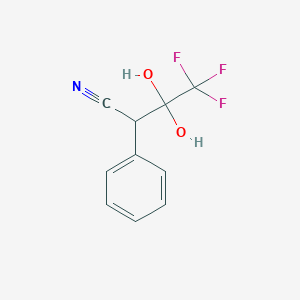

![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
